2-bromo-N,N-diethylbutanamide
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Overview
Description
2-Bromo-N,N-diethylbutanamide is an organic compound with the molecular formula C8H16BrNO and a molecular weight of 222.12 g/mol . It is a solid at room temperature and is used primarily in research settings.
Preparation Methods
The synthesis of 2-bromo-N,N-diethylbutanamide typically involves the bromination of N,N-diethylbutanamide. This can be achieved through the reaction of N,N-diethylbutanamide with bromine in the presence of a suitable solvent such as dichloromethane . The reaction conditions often require careful control of temperature and reaction time to ensure the desired product is obtained with high purity.
Chemical Reactions Analysis
2-Bromo-N,N-diethylbutanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation can be performed to introduce additional functional groups or to convert the amide to other derivatives.
Scientific Research Applications
2-Bromo-N,N-diethylbutanamide is used in various scientific research applications, including:
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies to understand the effects of brominated amides on biological systems.
Pharmaceutical Research: It is investigated for its potential use in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 2-bromo-N,N-diethylbutanamide involves its interaction with specific molecular targets. The bromine atom in the compound can participate in halogen bonding, which influences its reactivity and interaction with biological molecules. The exact pathways and molecular targets can vary depending on the specific application and context of its use .
Comparison with Similar Compounds
2-Bromo-N,N-diethylbutanamide can be compared with other brominated amides such as:
- 2-Bromo-N,N-dipropylbutanamide
- 2-Bromo-N-butyl-N-methylbutanamide
- 2-Bromo-N,N-dimethylbutanamide
These compounds share similar structural features but differ in their alkyl substituents, which can influence their chemical reactivity and applications .
Properties
IUPAC Name |
2-bromo-N,N-diethylbutanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16BrNO/c1-4-7(9)8(11)10(5-2)6-3/h7H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCCISENHKZNNDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N(CC)CC)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.